6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a bromine atom, a chlorophenoxy group, and a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The chlorophenoxy group is introduced through a coupling reaction, often using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a chlorophenylboronic acid with a brominated chromene derivative in the presence of a palladium catalyst and a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an amine, such as 4-aminophenol, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. It can also modulate signaling pathways that regulate inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorophenoxy group but shares the chromene core structure.
N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom but retains the chlorophenoxy and chromene structures.
6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of both bromine and chlorophenoxy groups in 6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClNO4/c23-14-1-10-20-13(11-14)12-19(22(27)29-20)21(26)25-16-4-8-18(9-5-16)28-17-6-2-15(24)3-7-17/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSYFDOFABKRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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